N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Description
Synthesis Analysis
The synthesis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide and related compounds has been explored in various studies. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involved characterizing the compounds using spectroscopic techniques and X-ray single crystal diffraction . Another study reported the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the influence of reaction conditions on yield . Additionally, the synthesis of new polyamides containing pyridyl moieties involved a direct polycondensation reaction of a pyridine-based diacid with aromatic diamines .
Molecular Structure Analysis
The molecular structures of pyridine derivatives have been extensively analyzed using various computational and experimental methods. Single-crystal X-ray diffraction has been a common technique for determining the crystal structures of these compounds . Density functional theory (DFT) and time-dependent DFT calculations have provided insights into the molecular frontier orbitals and the spectra of electronic absorption and emission . Moreover, Hirshfeld surface analysis and DFT calculations have been used to understand the intermolecular interactions in antipyrine-like derivatives .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives has been studied in the context of their potential biological activities. For example, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), demonstrating their reactivity and selectivity in biological systems . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids revealed their antibacterial, anti-inflammatory, and antioxidant activities, indicating their reactivity in various biological assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. The solubility, thermal properties, and spectroscopic characteristics of new polyamides based on pyridine were investigated, showing that these polymers were soluble in polar solvents and exhibited good thermal stability . The crystalline forms of a pyridine derivative were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different physical properties between the polymorphs . Additionally, the crystal structure of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide was analyzed, showing weak intermolecular interactions that stabilize the crystal .
Scientific Research Applications
Synthesis and Characterization
Improved Synthesis Process : The synthesis of related compounds, such as 2-Hydroxy-N-(pyridin-4-yl)benzamide, involves optimizing reaction conditions for high yield. This highlights the significance of refining synthetic processes for compounds similar to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (H. Dian, 2010).
Characterization of Intermediates : Research on compounds such as the iron(II) complex with ligands like 2,2-dimethyl-N-[6-({[2-(methyl-pyridin-2-ylmethyl-amino)-ethyl]-pyridin-2-ylmethyl-amino}-methyl)-pyridin-2-yl]-propionamide demonstrates the importance of characterizing intermediates in complex reactions, relevant to similar studies on N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (M. Martinho, G. Blain, F. Banse, 2010).
Crystal Chemistry
- Intermolecular Interactions : Investigations into compounds like pyridine-2,6-dicarboxylic acid bisphenylamide shed light on the intermolecular interactions and crystal chemistry, which can be insightful for similar research on N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (J. Malone et al., 1997).
Synthesis of Derivatives
Heterocyclic Synthesis : The utility of related compounds in the synthesis of heterocyclic structures, such as pyrazole, pyridine, and pyrimidine derivatives, reflects the potential for synthesizing diverse derivatives from N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (A. Fadda et al., 2012).
Synthesis of Schiff's Bases and Azetidinones : Research into the synthesis of Schiff's bases and azetidinones from compounds like N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides demonstrates the potential for novel derivative creation from N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Asha B. Thomas et al., 2016).
Corrosion Inhibition
- Inhibitory Behaviour on Mild Steel : Studies on the corrosion inhibitive behavior of Schiff bases, such as 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine on mild steel, could guide similar applications of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Manilal Murmu et al., 2019).
properties
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRSQGSRUURJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363975 |
Source
|
Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
551950-45-9 |
Source
|
Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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